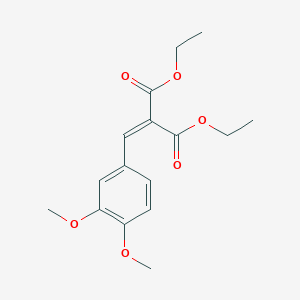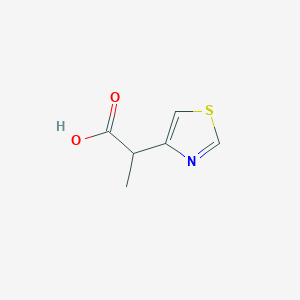
2-(Thiazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiazol-4-yl)propanoic acid is a compound that contains a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are aromatic, meaning the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years due to their broad applications in different fields . The synthesis pathway often involves the reaction of an intermediate compound with propanoic acid to form the final product. The intermediate compound can be synthesized through various methods, such as the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring. The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds have been found to exhibit a wide range of chemical reactions. They can undergo donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of thiazole compounds is largely due to the aromaticity of the thiazole ring, which allows for the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mécanisme D'action
Orientations Futures
Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the study of 2-(Thiazol-4-yl)propanoic acid and related compounds may involve further exploration of their potential applications in these areas.
Propriétés
Numéro CAS |
1190392-81-4 |
|---|---|
Formule moléculaire |
C6H7NO2S |
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
2-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9) |
Clé InChI |
FMZBIKUWVVQHQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC=N1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)
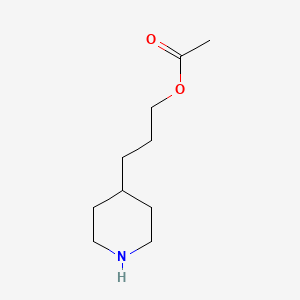

![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)
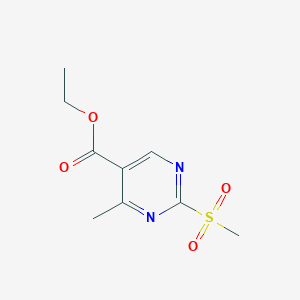


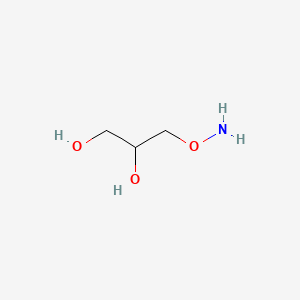
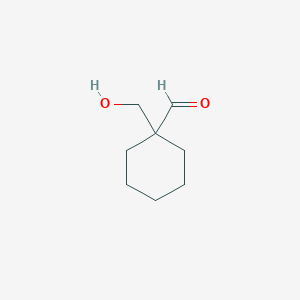
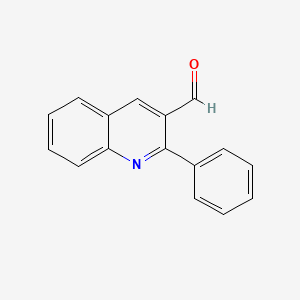
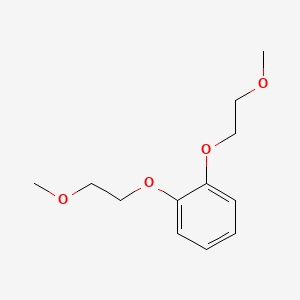
![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
